![molecular formula C17H12O4 B15163928 5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one CAS No. 195320-26-4](/img/structure/B15163928.png)
5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is a complex organic compound belonging to the benzofuran family. This compound is known for its unique structural features and significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzofuran core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A structurally similar compound with similar biological activities.
8-Methoxypsoralen: Another derivative with significant therapeutic applications.
Angelicin: Known for its use in the treatment of skin diseases.
Uniqueness
5-Methoxy-4-methyl-2H-1benzofuro2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
195320-26-4 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-methoxy-4-methyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O4/c1-9-7-14(18)21-17-15(9)12(19-2)8-13-16(17)10-5-3-4-6-11(10)20-13/h3-8H,1-2H3 |
InChI Key |
PKIHKVFVONFMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3C4=CC=CC=C4OC3=CC(=C12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
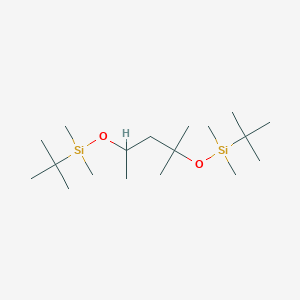
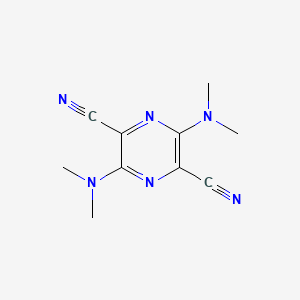
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
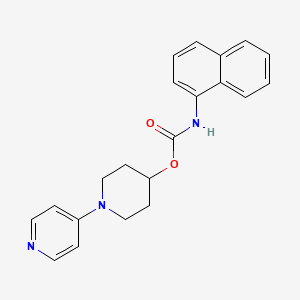
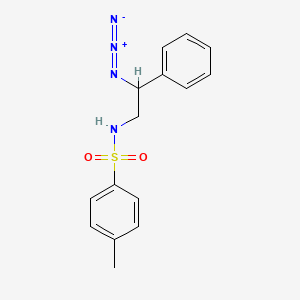
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
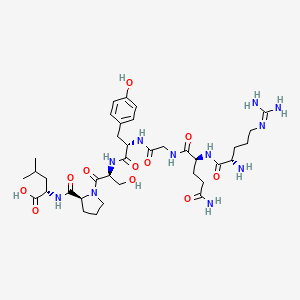
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
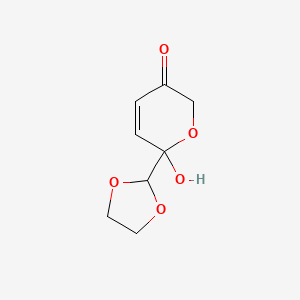
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
